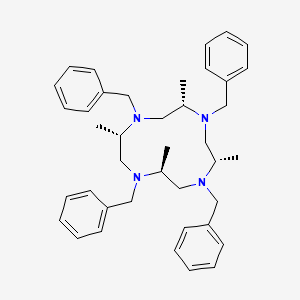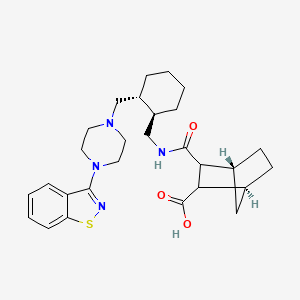
Lurasidone Opened Imide (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lurasidone Opened Imide (Mixture of Diastereomers) is a compound derived from lurasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The molecular formula of Lurasidone Opened Imide is C28H38N4O3S, and it has a molecular weight of 510.7 g/mol .
Vorbereitungsmethoden
The preparation of Lurasidone Opened Imide involves synthetic routes that typically include the reaction of lurasidone with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. it generally involves the opening of the imide ring in lurasidone to form the opened imide structure . Industrial production methods for this compound are also proprietary and involve large-scale synthesis under stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Lurasidone Opened Imide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Lurasidone Opened Imide may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Lurasidone Opened Imide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Lurasidone Opened Imide involves its interaction with various molecular targets and pathways. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps to improve cognitive function and reduce the negative symptoms of psychoses . Additionally, it has antagonistic activity at serotonin 5-HT7 receptors and partial agonistic activity at serotonin 5-HT1A receptors . These interactions help to modulate neurotransmission and improve the overall efficacy of the compound in treating psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Lurasidone Opened Imide can be compared with other similar compounds, such as:
Lurasidone: The parent compound, which is also an atypical antipsychotic with similar receptor binding properties.
Risperidone: Another atypical antipsychotic that acts on dopamine and serotonin receptors but has a different chemical structure.
Quetiapine: An atypical antipsychotic with a broader receptor binding profile, including histamine and adrenergic receptors.
Lurasidone Opened Imide is unique in its specific receptor binding profile and its use as a reference standard in analytical and quality control processes .
Eigenschaften
Molekularformel |
C28H38N4O3S |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
(1S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24?,25?/m1/s1 |
InChI-Schlüssel |
QEWPJJKHHCTRAZ-JQQDOLDLSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)CNC(=O)C2[C@@H]3CC[C@@H](C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Kanonische SMILES |
C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
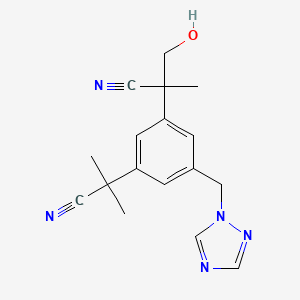
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)

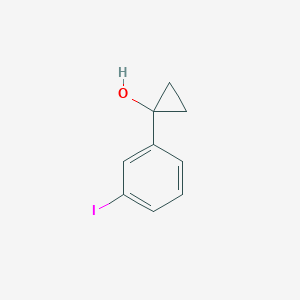
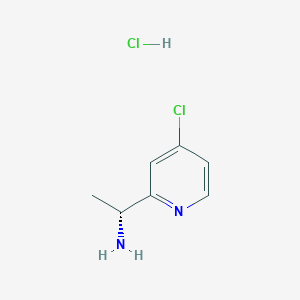
![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
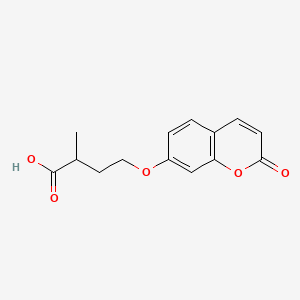
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
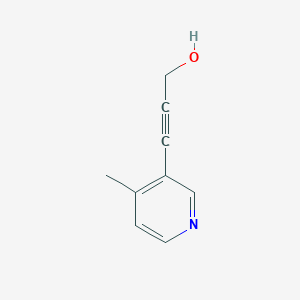
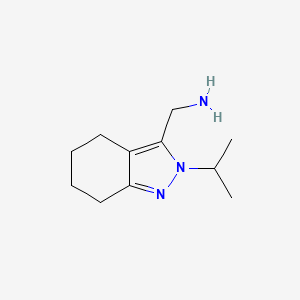
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
